

Glycofurol vs. Transcutol: A Comparative Guide to Enhancing Topical Drug Delivery

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Compound of Interest

Compound Name: Glycofurol

Cat. No.: B153818

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For researchers, scientists, and drug development professionals, the choice of excipients is paramount in formulating effective topical drug delivery systems. Among the array of penetration enhancers, **Glycofurol** and Transcutol have emerged as prominent solvents for their ability to improve the solubility and skin permeation of active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid in the selection of the optimal vehicle for topical formulations.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of **Glycofurol** and Transcutol, which influence their behavior as solvents and penetration enhancers.

Transcutol® P, a highly purified form of Diethylene Glycol Monoethyl Ether (DEGEE), is a powerful solubilizer compatible with a wide range of APIs.^{[1][2]} **Glycofurol**, or tetrahydrofurfuryl alcohol polyethylene glycol ether, is also a recognized solvent, particularly for water-insoluble drugs.^{[3][4]}

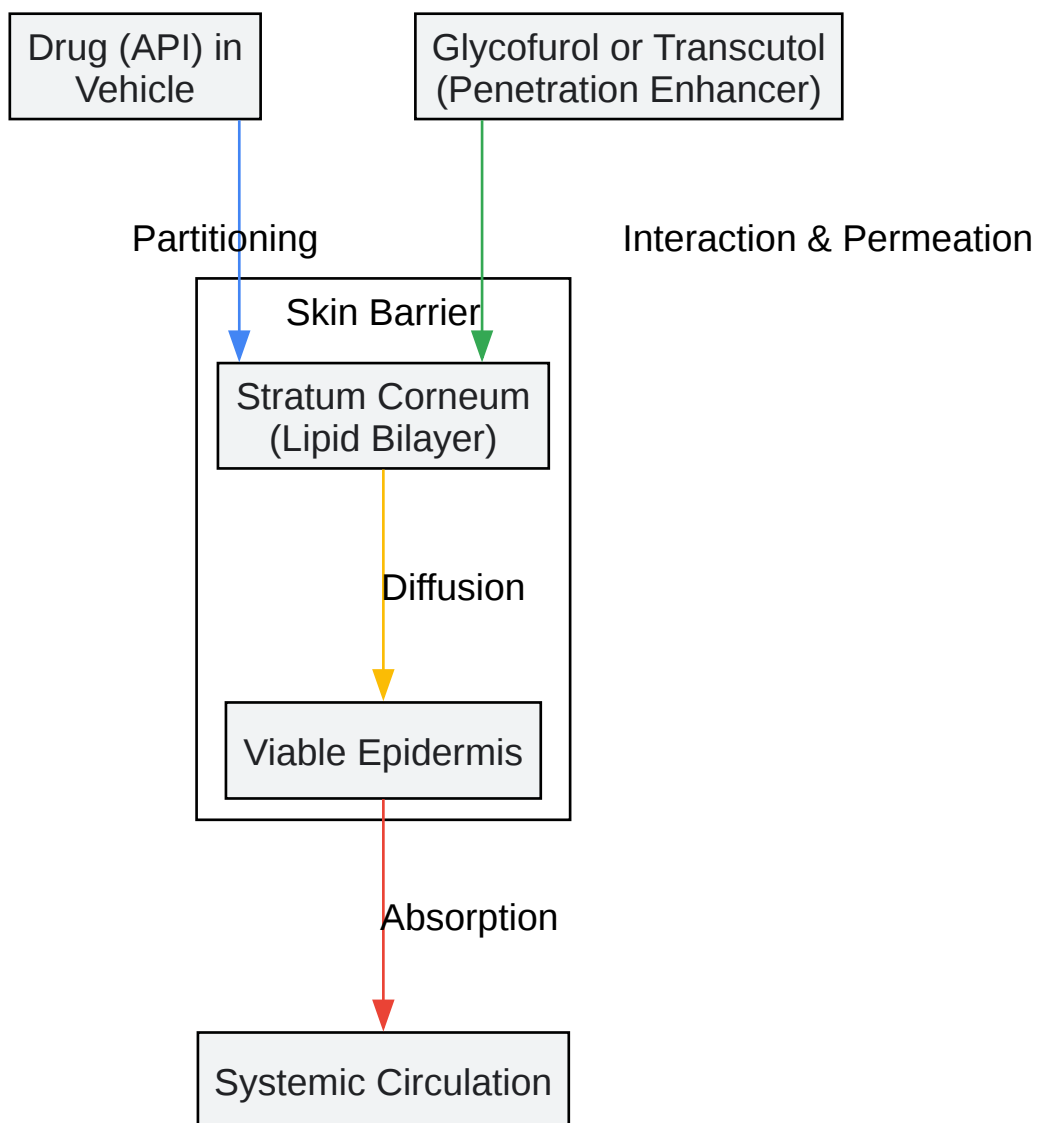
Property	Glycofurol	Transcutol® P (DEGEE)
Chemical Name	Tetrahydrofurfuryl alcohol polyethylene glycol ether[4]	2-(2-Ethoxyethoxy)ethanol[2]
Synonyms	Glycofurol 75, Tetraglycol[4]	Diethylene glycol monoethyl ether, Carbitol[2]
Functional Category	Solvent, penetration enhancer[4]	Solvent, solubilizer, penetration enhancer[2][5]
Appearance	Clear, colorless, almost odorless liquid[4]	Clear, colorless, slightly hygroscopic liquid[6]
Solubility	Miscible with water, ethanol, and acetone[4]	Soluble in water, glycerin, and propylene glycol[7]
Viscosity (at 20°C)	8-18 mPa·s[4]	~6.7 mPa·s
Log P (Octanol/Water)	-	-0.54[5]
Boiling Point	-	198-201 °C[5]
Regulatory Status	Included in parenteral medicines in Europe[4]	Approved by the FDA for topical and transdermal use[2][7]

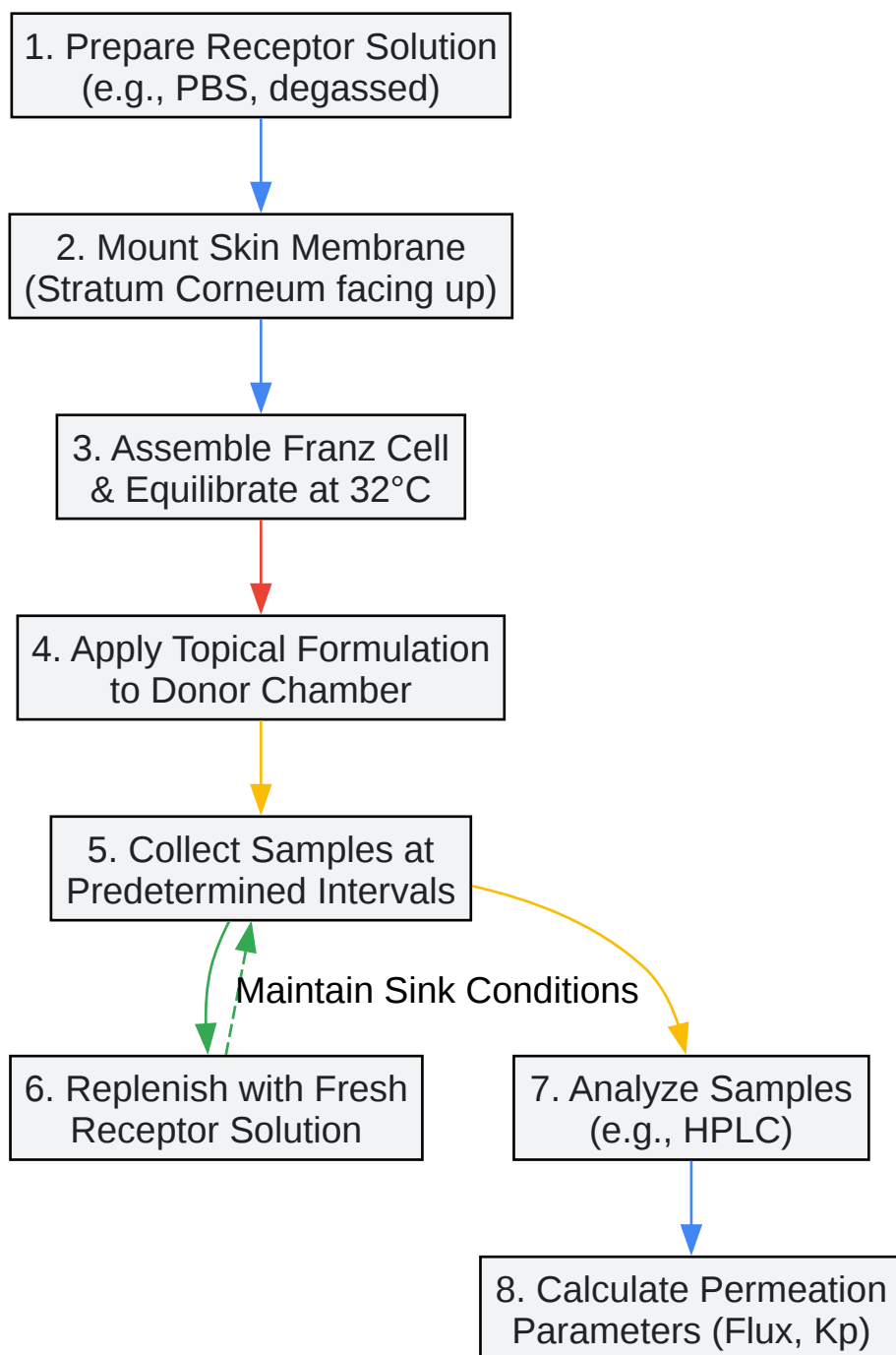
Mechanism of Action in Skin Permeation

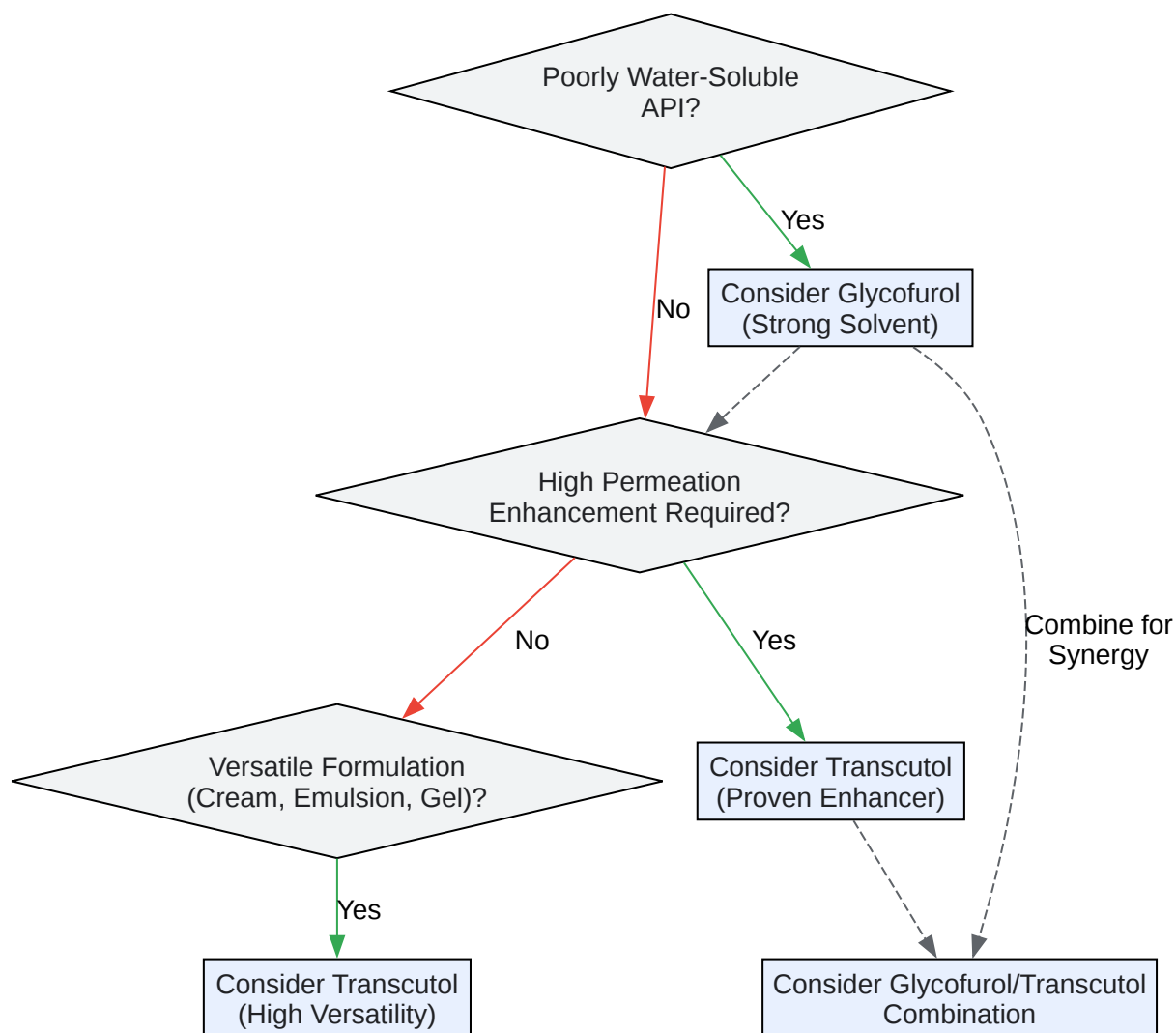
Both **Glycofurol** and Transcutol enhance topical drug delivery primarily by improving drug solubility and modifying the barrier properties of the stratum corneum.

Transcutol operates through a "push and pull" effect.[5] The "push" aspect stems from its strong solubilizing capacity, which increases the concentration of the drug in the vehicle, thereby enhancing the thermodynamic driving force for diffusion.[1][5] The "pull" effect is attributed to its ability to permeate into the stratum corneum, where it can interact with the lipid bilayer, disrupt its structure, and facilitate drug diffusion.[5][7] Transcutol can also alter the solubility parameter of the intercellular lipid domain to better match that of the API, increasing the drug's solubility within the stratum corneum.[7]

Glycofurol is also recognized for its capability as an absorption enhancer.[3] It functions as a hydrophilic, water-miscible co-solvent that can effectively dissolve water-insoluble drugs, which is a critical first step for topical delivery.[3] While its direct interaction with the stratum corneum is less extensively detailed in the cited literature compared to Transcutol, its solvent properties are key to creating a formulation where the drug is available to partition into the skin.







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